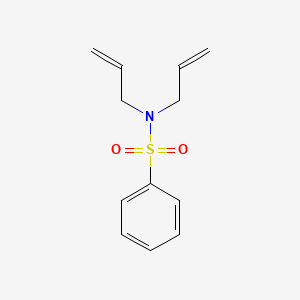

n,n-Diallylbenzenesulfonamide

説明

N,N-Diallylbenzenesulfonamide (DABS) is a chemical compound with a wide range of applications. It has been used in the synthesis of pharmaceuticals, cosmetics, and other industrial products. DABS is a versatile and powerful chemical reagent that has been used in a variety of chemical reactions. It is a white crystalline solid with a melting point of 115-117°C. DABS is highly soluble in water and is stable in air.

科学的研究の応用

Synthesis and Structural Studies

Synthesis Reactions and Structural Analysis : N,N-Diallylbenzenesulfonamide derivatives have been synthesized and analyzed for their structural features using methods like NMR and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into their molecular structure and characteristics (Nikonov et al., 2020).

Conformational Properties : Research has been conducted on the conformational properties of sulfonamide derivatives, including investigations into their molecular structure using techniques like electron diffraction and quantum chemical studies (Giricheva et al., 2011).

Chemical Reactions and Analysis

Chemical Reaction Mechanisms : Studies have explored the reaction mechanisms of this compound derivatives, such as their reactions with secondary amines, providing valuable information about their chemical behavior (Rozentsveig et al., 2008).

Catalysis in Synthesis Processes : These compounds have been used in catalysis, such as in the 1,4-addition of diorganozincs to α,β-unsaturated ketones, demonstrating their utility in synthetic chemistry (Kitamura et al., 2000).

Pharmaceutical and Biological Applications

Potential Anticancer Applications : Some sulfonamide derivatives have been investigated for their potential use in cancer treatment. Studies on compounds like Indisulam have shown promising results in clinical trials for the treatment of solid tumors (Supuran, 2003).

Biological Studies and Drug Development : this compound derivatives have been used in various biological studies and drug development processes, including the synthesis of fluorine-18 labeled sulfonureas as β-cell imaging agents (Shiue et al., 2001).

Material Science and Polymer Research

- Polymer Science Applications : These compounds have also found applications in polymer science, such as in tailoring the glass transition temperatures of poly(arylene ether)s, demonstrating their versatility in material science (van den Hoek & Fossum, 2018).

作用機序

Target of Action

N,N-Diallylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate . This disruption in the pathway leads to a decrease in the production of folic acid, which is crucial for bacterial DNA synthesis .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed throughout the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the proliferation of bacteria .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics .

生化学分析

Biochemical Properties

N,N-Diallylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between this compound and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This inhibition can disrupt the enzyme’s role in regulating pH and ion balance within cells, which is crucial for tumor growth and survival.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound inhibits cell proliferation by inducing apoptosis . This compound influences cell signaling pathways by inhibiting carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism. The inhibition of carbonic anhydrase IX results in a decrease in intracellular pH, which can trigger apoptotic pathways and reduce cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX. The sulfonamide group forms a coordination bond with the zinc ion in the enzyme’s active site, effectively inhibiting its catalytic activity . This inhibition disrupts the enzyme’s ability to regulate pH and ion balance, leading to changes in cellular homeostasis. Additionally, this compound may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of carbonic anhydrase IX and persistent apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase IX. The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . The localization and accumulation of this compound in target tissues, such as tumors, are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of targeting signals, such as nuclear localization sequences, can direct this compound to particular organelles, enhancing its activity and function .

特性

IUPAC Name |

N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOYMEKSBOLOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291773 | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25630-24-4 | |

| Record name | NSC77919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

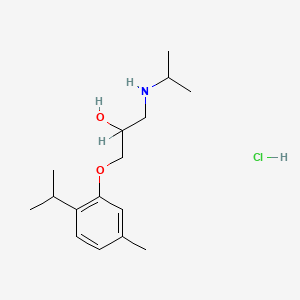

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

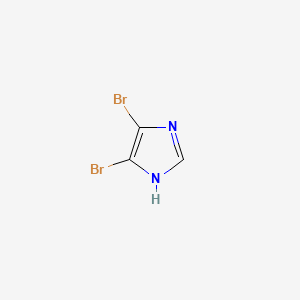

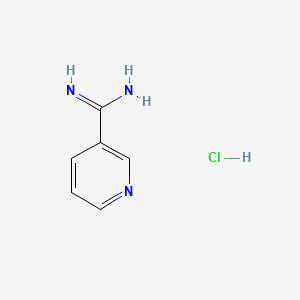

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)